molecular formula C30H22N2O5S B2970541 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 361480-74-2

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No.: B2970541
CAS No.: 361480-74-2
M. Wt: 522.58
InChI Key: KADDFPRHLNNLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a structurally complex molecule featuring a 9,10-anthraquinone core linked to a benzamide moiety via a sulfonyl bridge. The anthraquinone unit is substituted at the 1-position with an amide group, while the sulfonyl group connects the benzamide to a 3,4-dihydroisoquinoline ring. The sulfonyl group enhances polarity and may influence binding affinity in enzyme inhibition or chelation-assisted reactions, as seen in related compounds .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O5S/c33-28-23-8-3-4-9-24(23)29(34)27-25(28)10-5-11-26(27)31-30(35)20-12-14-22(15-13-20)38(36,37)32-17-16-19-6-1-2-7-21(19)18-32/h1-15H,16-18H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADDFPRHLNNLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis of this compound typically begins with the preparation of 3,4-dihydroisoquinoline, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

  • Formation of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: : Concurrently, anthracene undergoes oxidation to form 9,10-dioxo-9,10-dihydroanthracene, which is subsequently coupled with benzoyl chloride to form the desired amide.

  • Final Coupling Reaction: : The final step involves the coupling of these two intermediates under appropriate conditions, typically in the presence of a base and a catalyst to facilitate the formation of the final product.

Industrial Production Methods: For industrial production, optimization of the reaction conditions is crucial. High-yield synthesis can be achieved by using large-scale reactors and ensuring controlled reaction environments to maintain consistency and purity. Typically, the use of advanced catalytic systems and continuous flow reactors helps streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the anthracene moiety, forming various oxidized derivatives.

  • Reduction: : Reduction of the sulfonyl group can lead to the formation of sulfides, changing the compound's properties.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ or CrO₃ in acidic or basic media.

  • Reduction: : Hydrogenation over Pd/C or LiAlH₄.

  • Substitution: : Nucleophiles such as amines or alkoxides under basic conditions.

Major Products: Depending on the reaction, the major products can vary from oxidized anthracene derivatives to sulfides and substituted benzamides.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand or intermediate in catalytic cycles.

  • Material Science: : Potential use in organic electronics due to its stable aromatic structure.

Biology and Medicine

  • Drug Development: : Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

  • Biochemical Probes: : Used in studying enzyme activities and protein interactions.

Industry

  • Dye Production: : Its aromatic structure makes it a candidate for the synthesis of dyes.

  • Polymer Science: : Utilized in the development of novel polymer materials with unique properties.

Mechanism of Action

The compound interacts with molecular targets such as proteins and nucleic acids. It can inhibit specific enzymes by binding to their active sites or intercalate into DNA, disrupting its replication and transcription. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with several classes of molecules, including anthraquinone-based benzamides, dihydroisoquinoline derivatives, and sulfonamide-linked systems. Key comparisons are outlined below:

Table 1: Structural Comparison of the Target Compound and Analogues

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Anthraquinone-benzamide Sulfonyl-dihydroisoquinoline Amide, sulfonyl, dihydroisoquinoline
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide Anthraquinone-benzamide 2-Methylbenzamide Amide, methyl
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-morpholinoethyl)benzamide (Compound 6) Benzamide-dihydroisoquinoline Morpholinoethyl, methyl-dihydroisoquinoline Amide, tertiary amine, dihydroisoquinoline
4-Chloro-N-(3,4-dihydroxy-9,10-dioxo-anthracen-2-yl)benzenesulfonamide Anthraquinone-sulfonamide Chlorobenzene-sulfonamide Sulfonamide, chloro, hydroxyl

Key Structural Differences:

  • Sulfonyl vs. Methylene Linkers : The target compound’s sulfonyl group increases polarity and rigidity compared to methylene-linked analogues (e.g., Compounds 5–11 in ). This may enhance binding specificity in enzyme inhibition or metal coordination.
  • Anthraquinone Substitution: Unlike the 2-methylbenzamide in , the target compound’s anthraquinone is substituted with a bulkier dihydroisoquinoline-sulfonyl group, which could sterically hinder interactions in catalytic applications.

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines a sulfonamide moiety with anthraquinone and isoquinoline derivatives. Its molecular formula is C23H20N2O4SC_{23}H_{20}N_2O_4S, and it has a molecular weight of approximately 420.48 g/mol.

Anticancer Activity

Numerous studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study by Gitto et al. (2024) demonstrated that 3,4-dihydroisoquinoline derivatives possess potent inhibitory effects on carbonic anhydrases, which are implicated in tumor growth and metastasis . The compound's structure suggests it may interact similarly, potentially enhancing its anticancer efficacy.

Enzyme Inhibition

The compound is believed to inhibit specific enzymes that are crucial in cancer metabolism. For example:

  • Carbonic Anhydrase Inhibition : A study reported that anthraquinone-based compounds showed promising results against tumor-associated carbonic anhydrase isoforms . This suggests that our compound may also exhibit similar inhibitory activity due to its structural components.

Case Studies

  • In Vitro Studies : In vitro assays conducted on related compounds indicated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved the induction of oxidative stress leading to apoptosis .
  • In Vivo Studies : Animal models treated with derivatives of isoquinoline showed reduced tumor growth rates compared to controls. These findings support the hypothesis that the compound could be developed as a therapeutic agent for cancer treatment .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
3,4-Dihydroisoquinoline Derivative AAnticancer5.2
Anthraquinone Sulfonamide Derivative BCarbonic Anhydrase Inhibition10.1
Isoquinoline-Based Compound CApoptosis Induction8.7

The proposed mechanism of action for the compound involves:

  • Enzyme Inhibition : Targeting key metabolic enzymes related to cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death pathways through oxidative stress mechanisms.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are critical intermediates characterized?

The compound can be synthesized via a multi-step approach involving:

  • Amide coupling : Reacting anthraquinone-1-amine with a sulfonylated dihydroisoquinoline intermediate using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane or THF .
  • Sulfonation : Introducing the dihydroisoquinoline sulfonyl group via thionyl chloride-mediated sulfonation of the benzamide precursor . Key intermediates (e.g., anthraquinone-1-amine, sulfonyl chloride derivatives) are characterized using 1H/13C NMR, HRMS, and IR spectroscopy to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are essential for structural validation, and what key spectral signatures should researchers prioritize?

  • 1H NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range (anthraquinone and benzamide) and dihydroisoquinoline protons at δ 2.8–4.0 ppm .
  • 13C NMR : Carbonyl signals (C=O) at ~180–190 ppm (anthraquinone) and ~165–170 ppm (amide) .
  • HRMS : Confirm molecular ion peaks with <2 ppm mass error .
  • IR : Stretching vibrations for C=O (~1670 cm⁻¹) and sulfonyl groups (~1150–1350 cm⁻¹) .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

  • Enzyme inhibition assays : Test against targets like butyrylcholinesterase (BChE) using Ellman’s method, comparing IC₅₀ values with known inhibitors .
  • Antiviral screening : Use plaque reduction assays (e.g., MERS-CoV) in HEK cells, monitoring cytotoxicity via MTT assays .
  • Cellular uptake studies : Radiolabel derivatives (e.g., iodine-125) to quantify membrane permeability .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of anthraquinone intermediates .
  • Catalyst screening : Test alternatives to DCC (e.g., EDC/HOBt) to reduce byproducts .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from DMF/water .

Q. How can computational modeling predict biological targets and guide SAR studies?

  • Molecular docking : Use Glide (Schrödinger) to simulate binding to proteins like SARS-CoV-2 spike glycoprotein or BChE, prioritizing poses with low RMSD (<2 Å) .
  • QSAR analysis : Correlate substituent effects (e.g., sulfonyl vs. methyl groups) with activity using descriptors like logP and H-bond donors .
  • PASS software : Predict biological activity spectra (e.g., antiviral, anticancer) based on structural motifs .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-response curves : Validate IC₅₀ values across multiple replicates to rule out assay-specific artifacts .
  • Structural analogs : Compare activity of derivatives (e.g., halogenated vs. methoxy groups) to identify critical pharmacophores .
  • Meta-analysis : Cross-reference data with PubChem BioAssay entries to contextualize outliers .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • X-ray crystallography : Co-crystallize with target enzymes (e.g., BChE) to resolve binding modes .
  • Transcriptomics : Perform RNA-Seq on treated cells (e.g., Sigma-2 Receptor/TMEM97 knockouts) to identify dysregulated pathways .
  • Metabolic profiling : Use LC-MS to track metabolite formation in hepatic microsomes, assessing stability and detox pathways .

Methodological Tables

Table 1. Key Synthetic Parameters for Optimized Yield

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingDCC/DMAP, DCM, 24 h, RT24–64>95%
SulfonationSOCl₂, THF, reflux, 6 h60–74>90%
RecrystallizationDMF/H₂O (1:3), 4°C>99%

Table 2. Comparative Biological Activity of Derivatives

DerivativeTarget (IC₅₀, μM)Cytotoxicity (HEK cells, % inhibition)Reference
Parent CompoundBChE: 0.600.602
4-Fluoro AnalogBChE: 0.550.568
6-Bromo AnalogMERS-CoV: 0.480.604

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.